molecular formula C25H37NO6 B13758440 Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate

Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate

Cat. No.: B13758440
M. Wt: 447.6 g/mol
InChI Key: WAEQWENRHSXMCB-UHFFFAOYSA-N
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Description

Diethyl 2-(4-octanoylphenethyl)-2-acetamidomalonate is an organic compound with a complex structure that includes an octanoyl group, a phenethyl group, and an acetamidomalonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(4-octanoylphenethyl)-2-acetamidomalonate typically involves multiple steps. One common route starts with the preparation of 4-octylphenethyl alcohol, which is then converted into the corresponding acetamidomalonate derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-octanoylphenethyl)-2-acetamidomalonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 2-(4-octanoylphenethyl)-2-acetamidomalonate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-(4-octanoylphenethyl)-2-acetamidomalonate involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The pathways involved may include enzymatic reactions that modify its structure to produce biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-acetamido-2-(4-octylphenethyl)malonate
  • 2-(4-Octanoylphenyl)ethyl acetate
  • Fingolimod hydrochloride

Uniqueness

Diethyl 2-(4-octanoylphenethyl)-2-acetamidomalonate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C25H37NO6

Molecular Weight

447.6 g/mol

IUPAC Name

diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate

InChI

InChI=1S/C25H37NO6/c1-5-8-9-10-11-12-22(28)21-15-13-20(14-16-21)17-18-25(26-19(4)27,23(29)31-6-2)24(30)32-7-3/h13-16H,5-12,17-18H2,1-4H3,(H,26,27)

InChI Key

WAEQWENRHSXMCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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